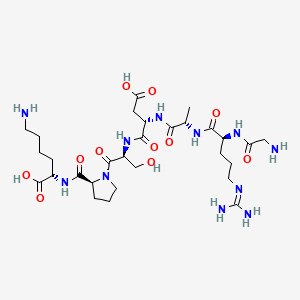

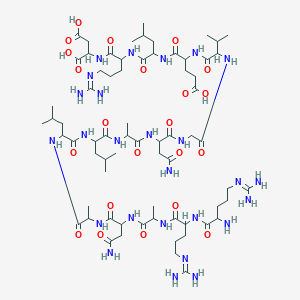

Gly-Arg-Ala-Asp-Ser-Pro-Lys

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gly-Arg-Ala-Asp-Ser-Pro-Lys is a synthetic peptide composed of seven amino acids: glycine, arginine, alanine, aspartic acid, serine, proline, and lysine. This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling. It is often used in research to study protein interactions and cellular mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, aspartic acid, serine, proline, and lysine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products:

Oxidation: Oxidized peptide with modified side chains.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide variants with altered amino acid sequences.

Applications De Recherche Scientifique

Gly-Arg-Ala-Asp-Ser-Pro-Lys has numerous applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigates cell adhesion, migration, and signaling pathways.

Medicine: Explores potential therapeutic applications, such as targeting integrins in cancer treatment.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Mécanisme D'action

The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s specific sequence allows it to bind to integrin-binding sites, blocking the binding of other ligands and modulating cellular responses .

Comparaison Avec Des Composés Similaires

Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with a similar sequence but includes an additional glycine residue.

Arg-Gly-Asp-Ser: A shorter peptide known for its role in cell adhesion.

Gly-Arg-Ala-Asp-Ser-Pro: A variant lacking the lysine residue.

Uniqueness: Gly-Arg-Ala-Asp-Ser-Pro-Lys is unique due to its specific sequence, which provides distinct binding properties and biological activities. Its ability to interact with integrin receptors and modulate cellular functions makes it a valuable tool in research and potential therapeutic applications .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSKTVOHRZIAQ-RABCQHRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51N11O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745498 |

Source

|

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-58-5 |

Source

|

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)